1,7-Dihydroxy-3,5-diazaheptane
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Overview
Description
1,7-Dihydroxy-3,5-diazaheptane is an organic compound that features two hydroxyl groups and two nitrogen atoms within a seven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dihydroxy-3,5-diazaheptane can be achieved through several methods. One common approach involves the reaction of 1,7-dibromoheptane with hydroxylamine under basic conditions to form the corresponding diazaheptane derivative. This intermediate is then subjected to hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-3,5-diazaheptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,7-Dihydroxy-3,5-diazaheptane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biomimetic ligand for metal ion removal from aqueous solutions.
Medicine: Explored for its potential therapeutic properties, including its ability to chelate metal ions.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,7-dihydroxy-3,5-diazaheptane involves its ability to chelate metal ions through its hydroxyl and nitrogen groups. This chelation process can disrupt metal-dependent biological processes, making it useful in various applications, including metal ion removal and therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
1,7-Difluoro-1,1,3,5,7,7-hexanitro-3,5-diazaheptane: A compound with similar structural features but different functional groups.
N,N’-Bis(2,3-dihydroxybenzoyl)-1,7-diazaheptane: Another diazaheptane derivative with catechol groups.
Properties
CAS No. |
40717-21-3 |
---|---|
Molecular Formula |
C5H14N2O2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-[(2-hydroxyethylamino)methylamino]ethanol |
InChI |
InChI=1S/C5H14N2O2/c8-3-1-6-5-7-2-4-9/h6-9H,1-5H2 |
InChI Key |
XZJUASXMYAARPY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCNCCO |
Origin of Product |
United States |
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